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Introduction

(+)-trans-C75, hereafter referred to as C75, is a synthetic small molecule inhibitor of fatty acid
synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Numerous studies
have highlighted the overexpression of FASN in various cancers, including breast cancer,
making it a promising therapeutic target. C75 exerts its anti-tumor effects by inducing apoptosis
and inhibiting cell proliferation in cancer cells that are dependent on endogenous fatty acid
synthesis. This document provides detailed application notes and experimental protocols for
the use of C75 in breast cancer xenograft models, based on preclinical research findings.

Data Presentation
Table 1: In Vivo Efficacy of C75 in Human Cancer
Xenograft Models

While specific tabulated data for breast cancer xenografts are not readily available in the public
domain, the following table summarizes the reported efficacy of C75 in various human cancer
xenograft models to provide an indication of its potential anti-tumor activity.
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Cancer
Type

Cell Line

Animal
Model

C75 Dosage
and
Schedule

Key
Findings

Reference

Breast

Cancer

MCF-7

Nude Mice

Not specified

Inhibition of
tumor growth
to less than
one-eighth of
control

volumes.

[1](2]

Colon Cancer

HCT-15

Nude Mice

10 mg/kg and
20 mg/kg

Reduction in
final tumor
weight from
251g
(control) to
1.01g (10
mg/kg) and
0.84 g (20
mg/kg).

[3]

Prostate

Cancer

LNCaP

Nude Mice

30 mg/kg,

weekly

80%
inhibition of
tumor growth.
Mean final
tumor volume
of 330 mm3
versus 1430
mm? in the

control group.

[3]

Breast

Cancer

BT474

Nude Mice

Not specified

In
combination
with Taxol,
C75
extensively
inhibited
tumor growth
by 9-fold and

[4]
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reduced
tumor size by
4-fold
compared to

control.

Experimental Protocols
Breast Cancer Xenograft Model Establishment (MCF-7
Example)

This protocol describes the establishment of a subcutaneous MCF-7 human breast cancer
xenograft model in immunodeficient mice.

Materials:

e MCF-7 human breast cancer cell line

e Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
o Matrigel® Basement Membrane Matrix

e Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
o 17B-Estradiol pellets (0.72 mg, 60-day release)

o Sterile PBS, syringes, and needles (27-30 gauge)

e Anesthesia (e.g., isoflurane)

e Surgical tools (forceps, scissors)

e Wound clips or sutures

Procedure:

o Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and
subcutaneously implant a 173-estradiol pellet in the dorsal neck region. This is crucial for the
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growth of estrogen-dependent MCF-7 cells.

o Cell Preparation: Culture MCF-7 cells to 70-80% confluency. On the day of injection, harvest
the cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture
of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. Keep the cell suspension
onice.

e Tumor Cell Implantation:

[¢]

Anesthetize the mouse.

[¢]

Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension
(containing 5 x 10° cells).

[e]

Inject the cell suspension subcutaneously into the right flank of the mouse.

[e]

Monitor the mice for tumor growth.

C75 Administration and Tumor Monitoring

This protocol outlines the procedure for treating established breast cancer xenografts with C75.

Materials:

(+)-trans-C75

Vehicle for dissolving C75 (e.g., DMSO, followed by dilution in sterile saline)

Dosing syringes and needles

Calipers for tumor measurement

Animal scale

Procedure:

e Tumor Growth and Grouping:
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o Once tumors become palpable, measure the tumor volume 2-3 times per week using
calipers.

o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.

o When the average tumor volume reaches approximately 100-150 mm3, randomize the
mice into treatment and control groups.

o C75 Preparation and Administration:

o Prepare a stock solution of C75 in a suitable vehicle. The final injection volume should be
appropriate for the administration route (e.g., 100 uL for intraperitoneal injection).

o Administer C75 to the treatment group at the desired dosage (e.g., 20-30 mg/kg) via the
chosen route (intraperitoneal injection is common). The control group should receive an
equivalent volume of the vehicle.

o The treatment schedule can vary, but a common approach is administration every other
day or weekly.

e Monitoring and Endpoint:

o Continue to measure tumor volume and body weight 2-3 times per week throughout the
study.

o Monitor the general health of the animals daily.

o The study endpoint is typically reached when tumors in the control group reach a
predetermined size (e.g., 1500-2000 mm?) or after a set duration of treatment.

o At the end of the study, euthanize the mice, and excise the tumors for final weight
measurement and further analysis (e.g., histology, Western blotting).

Mandatory Visualizations

Signaling Pathway of C75-Induced Apoptosis in Breast
Cancer
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Caption: C75 inhibits FASN, leading to metabolic and signaling changes that induce apoptosis.

Experimental Workflow for C75 Efficacy in Breast
Cancer Xenografts

Phase 1: Model Establishment Phase 2: Treatment Phase 3: Analysis.
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Caption: Workflow for assessing C75 efficacy in a breast cancer xenograft model.

Mechanism of Action

C75's primary mechanism of action is the inhibition of FASN. In cancer cells with high FASN
expression, this leads to a rapid accumulation of the FASN substrate, malonyl-CoA.[1][2] This
accumulation is a key mediator of C75's cytotoxic effects.[1][2] Elevated malonyl-CoA levels
inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of fatty
acids into the mitochondria for -oxidation.[5] The inhibition of both fatty acid synthesis (by
targeting FASN) and fatty acid oxidation (via CPT-1 inhibition) creates a metabolic crisis in the
cancer cell.[5]

Furthermore, the inhibition of FASN and the resulting accumulation of malonyl-CoA lead to an
increase in ceramide synthesis.[6] Ceramide is a pro-apoptotic lipid that can trigger cell death.
The apoptotic cascade is further activated by the upregulation of pro-apoptotic genes such as
BNIP3, TRAIL, and DAPK2.[6]

In addition to these metabolic effects, FASN inhibition by C75 has been shown to impact key
signaling pathways involved in cell growth and survival. It can lead to the downregulation of the
PI13K/Akt signaling pathway and modulate the MAPK/ERK pathway.[7] C75 treatment also
results in the increased expression of the cyclin-dependent kinase inhibitors p21 and p27,
leading to cell cycle arrest.[8] This multi-faceted mechanism of action underscores the potential
of C75 as an anti-cancer agent in FASN-overexpressing breast tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aacrjournals.org [aacrjournals.org]

e 2. Malonyl-coenzyme-A is a potential mediator of cytotoxicity induced by fatty-acid synthase
inhibition in human breast cancer cells and xenografts - PubMed [pubmed.nchbi.nlm.nih.gov]

e 3. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://aacrjournals.org/cancerres/article/60/2/213/506757/Malonyl-Coenzyme-A-Is-a-Potential-Mediator-of
https://pubmed.ncbi.nlm.nih.gov/10667561/
https://aacrjournals.org/cancerres/article/60/2/213/506757/Malonyl-Coenzyme-A-Is-a-Potential-Mediator-of
https://pubmed.ncbi.nlm.nih.gov/10667561/
https://pubmed.ncbi.nlm.nih.gov/11444828/
https://pubmed.ncbi.nlm.nih.gov/11444828/
https://pubmed.ncbi.nlm.nih.gov/16740734/
https://pubmed.ncbi.nlm.nih.gov/16740734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5337623/
https://apps.dtic.mil/sti/tr/pdf/ADA457109.pdf
https://www.benchchem.com/product/b167901?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/60/2/213/506757/Malonyl-Coenzyme-A-Is-a-Potential-Mediator-of
https://pubmed.ncbi.nlm.nih.gov/10667561/
https://pubmed.ncbi.nlm.nih.gov/10667561/
https://www.benchchem.com/pdf/C75_Demonstrates_Potent_Anti_Cancer_Effects_in_Xenograft_Models_Outperforming_Alternatives_in_Preclinical_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. discovery.researcher.life [discovery.researcher.life]

5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced
inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. Mechanism of apoptosis induced by the inhibition of fatty acid synthase in breast cancer
cells - PubMed [pubmed.ncbi.nim.nih.gov]

o 7. Fatty acid synthase regulates estrogen receptor-a signaling in breast cancer cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. apps.dtic.mil [apps.dtic.mil]

 To cite this document: BenchChem. [Application of (+)-trans-C75 in Breast Cancer
Xenografts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b167901#application-of-trans-c75-in-breast-cancer-
xenografts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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